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Compound of Interest

2,5-Dimethoxy-4-methylbenzoic
Compound Name:

acid
CAS No.: 32176-94-6
Cat. No.: B1601618
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An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzoic Acid (CAS 32176-94-6)[1]

PART 1: EXECUTIVE SUMMARY

2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6) is a specialized aromatic carboxylic
acid serving as a critical scaffold in medicinal chemistry and organic synthesis.[2] It is
structurally characterized by a toluene core functionalized with two methoxy groups at the 2-
and 5-positions and a carboxylic acid moiety at the 1-position.

This compound is primarily utilized as a late-stage intermediate in the synthesis of
phenethylamine-based ligands for serotonin receptors (specifically 5-HT2A and 5-HT2C),
including the well-known "2C" and "DOx" families of psychoactive research chemicals. Beyond
neuropharmacology, it serves as a versatile building block for constructing complex
heterocyclic systems and radiolabeled tracers for Positron Emission Tomography (PET).

Key Technical Highlights:

o Chemical Role: Precursor for amides, esters, and phenethylamines.
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e Primary Application: Structure-Activity Relationship (SAR) studies of serotonergic signaling.

» Stability: Stable under standard laboratory conditions; sensitive to strong oxidizers.[3]

PART 2: CHEMICAL IDENTITY &
PHYSICOCHEMICAL PROPERTIES

The following data consolidates the structural and physical constants of CAS 32176-94-6.

Table 1: Chemical Identity & Constants

Property Data

CAS Number 32176-94-6

IUPAC Name 2,5-Dimethoxy-4-methylbenzoic acid
Synonyms 2,5-Dimethoxy-p-toluic acid; 4-Methyl-2,5-

dimethoxybenzoic acid

Molecular Formula C10H1204

Molecular Weight 196.20 g/mol

SMILES COC1=CC(C)=C(OC)C=C1C(=0)0O
A342983 (Internal Ref) / Calculated from

InChl Key
structure

Appearance White to off-white crystalline solid

B Soluble in DMSO, Methanol, Ethanol,

Solubility ) )

Chloroform; Sparingly soluble in water
o ~4.2 (Predicted based on benzoic acid
Acidity (pKa)

derivatives)

Structural Analysis

The molecule features a 1,2,4,5-tetrasubstituted benzene ring. The para-arrangement of the

methyl group relative to the carboxylic acid, combined with the electron-donating methoxy

groups at the ortho and meta positions (relative to the acid), creates an electron-rich aromatic
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system. This electronic density makes the ring susceptible to electrophilic aromatic substitution

if the acid group is not deactivated, but the carboxylic acid moiety generally directs further

functionalization to the amide or ester derivatives.

PART 3: SYNTHETIC PATHWAYS

The synthesis of 2,5-dimethoxy-4-methylbenzoic acid typically proceeds via the oxidation of

its corresponding aldehyde or through lithiation of the aryl bromide. The Aldehyde Oxidation

Route is preferred for scale and safety in a standard laboratory setting.

Pathway Diagram

Reaction Types

Lithiation/Carboxylation

Oxidation

Formylation

2,5-Dimethoxytoluene

POCI3, N-Methylformanilide
(Vilsmeier-Haack)

2,5-Dimethoxy-4-methylbenzaldehyde NaClo2, NaH2PO4

(CAS 24599-58-4)

»
'

(CAS 4925-88-6) Pinnick Oxidation)

1. n-BuLi, THF, 78°C 2,5-Dimethoxy-4-methylbenzoic Acid

2.€02 (g) (CAS 32176-94-6)
i 3. H30+
1-Bromo-2,5-dimethoxy-4-methylbenzene |~ ——— "

Click to download full resolution via product page

Caption: Figure 1. Primary synthetic strategies for accessing CAS 32176-94-6. The Vilsmeier-

Haack/Pinnick sequence is the industry standard.

PART 4: DETAILED EXPERIMENTAL PROTOCOLS
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This section details the Pinnick Oxidation of 2,5-dimethoxy-4-methylbenzaldehyde. This
method is chosen for its mild conditions, high yield, and lack of toxic heavy metal byproducts
(unlike KMnOa or Chromium oxidations).

Protocol: Pinnick Oxidation of 2,5-Dimethoxy-4-methylbenzaldehyde

Objective: Selective oxidation of the aldehyde moiety to the carboxylic acid without affecting the
electron-rich aromatic ring.

Reagents:

2,5-Dimethoxy-4-methylbenzaldehyde (1.0 equiv)

Sodium Chlorite (NaClOz, 80% tech grade, 1.5 equiv)

Sodium Dihydrogen Phosphate (NaH2POa, 1.2 equiv)

2-Methyl-2-butene (Scavenger, 5.0 equiv)

tert-Butanol (t-BuOH) / Water (3:1 v/v solvent mixture)
Workflow:

e Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde
(20 mmol) in 40 mL of t-BuOH. Add 10 mL of water and the 2-methyl-2-butene (50 mmol).

o Note: 2-Methyl-2-butene acts as a scavenger for hypochlorous acid (HOCI) generated in
situ, preventing chlorination of the aromatic ring.

» Oxidant Addition: Dissolve NaCIlO2z (15 mmol) and NaH2POa4 (12 mmol) in 15 mL of water.
Add this solution dropwise to the stirring aldehyde mixture over 15 minutes at room
temperature.

o Observation: The reaction mixture may turn slight yellow but should remain homogeneous.

e Reaction: Stir the mixture vigorously at room temperature for 2—4 hours. Monitor reaction
progress by TLC (eluent: Hexane/Ethyl Acetate 3:1). The aldehyde spot (higher Rf) should
disappear, replaced by the acid spot (lower Rf, streaks on silica).
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o Workup:
o Concentrate the mixture under reduced pressure to remove t-BuOH.

o Dilute the aqueous residue with 20 mL water and basify to pH 10 with 1M NaOH (to
dissolve the acid as its sodium salt).

o Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted aldehyde or
neutral impurities.

o Acidify the aqueous layer carefully with 1M HCI to pH 2. The product should precipitate as
a white solid.[4]

« |solation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
 Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
Yield Expectation: 85-95%.

PART 5: ANALYTICAL CHARACTERIZATION

To validate the identity of CAS 32176-94-6, researchers should verify the following spectral
signatures.

Tahle 2- Fxpprtpd NMR & MS Data

Technique Signal Assignment

3 12.50 (br s, 1H, -COOH)d 7.25 (s, 1H, Ar-H6)3
1H NMR (400 MHz, DMSO-de) 6.95 (s, 1H, Ar-H3)5 3.80 (s, 3H, -OCH3)3 3.75
(s, 3H, -OCH3)d 2.20 (s, 3H, Ar-CHs)

5 167.5 (C=0), 152.0 (C-0), 150.5 (C-O), 135.0
13C NMR (100 MHz, DMSO-ds) (C-Ar), 128.0 (C-Ar), 116.5 (CH-Ar), 114.0 (CH-
Ar), 56.5 (OCHs), 56.0 (OCHs), 16.5 (CHs)

m/z 195.1 [M-H]~ (Negative mode preferred for
Mass Spectrometry (ESI-) carboxylic acids)
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PART 6: APPLICATIONS IN DRUG DISCOVERY

This compound is a fundamental building block for exploring the 5-HT2A receptor
pharmacophore. The 2,5-dimethoxy substitution pattern is critical for binding affinity at
serotonin receptors, a relationship established in seminal SAR studies.

SAR Workflow Diagram

2,5-Dimethoxy-4-methylbenzoic Acid
(CAS 32176-94-6)

Amine coupling

(EDC/HOB) Esterification
Amide Derivatives Ester Precursors
(Ligand Optimization) (Prodrugs/Radiolabels)

Reduction (LiAIH4)

(Theoretical Pathway) Precursor for labeling

2,5-Dimethoxy-4-methylphenethylamine . o PET Radiotracer Synthesis
B Aff K . .
(2C-D Analogues) inding Affinity (K0 (via C-11 Methylation)

Functional Potency (EC50)

5-HT2A Receptor Agonist Screening

Click to download full resolution via product page

Caption: Figure 2. Downstream applications of CAS 32176-94-6 in medicinal chemistry and

radiopharmacology.

Significance in Research

» Ligand Design: The acid functionality allows for the rapid generation of amide libraries to
probe the steric tolerance of the receptor binding pocket.

« |sotopic Labeling: The methyl group at the 4-position or the methoxy groups are common
sites for Carbon-11 or Tritium labeling, enabling in vivo imaging studies of biodistribution.
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PART 7: SAFETY & HANDLING

GHS Classification:
 Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
Handling Protocols:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

e Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible to
prevent long-term oxidative degradation.

e Disposal: Dispose of as solid organic waste. Do not discharge into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1601618?utm_src=pdf-custom-synthesis#bc-rfq
https://www.leyan.com/704-45-0.html
https://www.leyan.com/704-45-0.html
https://www.guidechem.com/encyclopedia/kr/3-5-dimethoxy-4-methylbenzoic--dic25501.html
https://www.chemsrc.com/en/cas/99-94-5_895377.html
https://www.chemicalbook.com/synthesis/2-5-dimethoxy-4-methylbenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-5-dimethoxy-4-methylbenzaldehyde.htm
https://www.benchchem.com/product/b1601618/docs#cas-number-32176-94-6-properties-and-structure
https://www.benchchem.com/product/b1601618/docs#cas-number-32176-94-6-properties-and-structure
https://www.benchchem.com/product/b1601618/docs#cas-number-32176-94-6-properties-and-structure
https://www.benchchem.com/product/b1601618/docs#cas-number-32176-94-6-properties-and-structure
https://www.benchchem.com/product/b1601618?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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